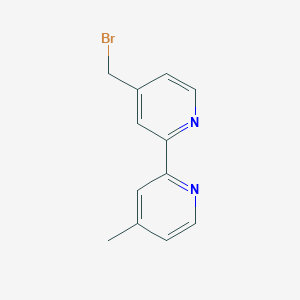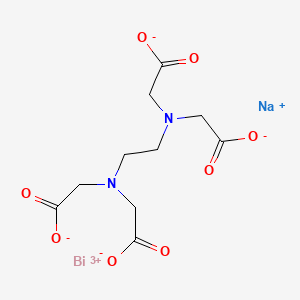
3-Fluoro-4-thiomorpholinoaniline
Descripción general
Descripción
Synthesis Analysis
The precursor compound 3-fluoro-4-morpholinoaniline is an important intermediate of the antibiotic drug linezolid. It was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions, resulting in 4-(2-fluoro-4-nitrophenyl)morpholine followed by its nitro group reduction with Fe/NH4Cl . A series of new sulfonamides and carbamates have been synthesized in good yields (75–89%) by the reaction of substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates with the precursor compound .Molecular Structure Analysis
The structures of the title products were elucidated by spectroscopic data such as IR, NMR (1H and 13C NMR), and mass and elemental analyses . Molecular docking studies of the crystal structure of topoisomerase II gyrase A complexed with natural inhibitor, clorobiocin (1kzn), using the molecular operating environment (MOE) programme were performed in order to predict the affinity and orientation of the synthesized compounds at the active enzyme site .Chemical Reactions Analysis
The precursor compound 3-fluoro-4-morpholinoaniline was prepared from 1,2-difluoro-4-nitrobenzene in high yields and then a new series of urea and thiourea derivatives of 3-fluoro-4-morpholinoaniline was obtained for biological interest .Physical And Chemical Properties Analysis
The molecular formula of 3-Fluoro-4-morpholinoaniline is C10H13FN2O and its molecular weight is 196.22 g/mol . The compound is a member of morpholines .Aplicaciones Científicas De Investigación
Antibiotic Drug Development
3-Fluoro-4-thiomorpholinoaniline: is a key intermediate in the synthesis of the antibiotic drug linezolid . Linezolid is used to treat infections caused by Gram-positive bacteria resistant to other antibiotics. The compound’s role in the development of sulfonamides and carbamates, which exhibit antimicrobial activity, is crucial for expanding the arsenal of drugs in the fight against resistant bacterial strains.
Agricultural Applications
In agriculture, derivatives of 3-Fluoro-4-thiomorpholinoaniline have potential as antimicrobial agents . These compounds could be used to protect crops from bacterial and fungal pathogens, thereby reducing crop losses and improving food security.
Industrial Chemistry
The compound serves as a building block in the synthesis of various industrial chemicals . Its derivatives are used in the production of dyes, pigments, and other materials that require specific molecular structures for their properties.
Environmental Science
In environmental science, 3-Fluoro-4-thiomorpholinoaniline and its derivatives could be explored for their role in bioremediation processes . Understanding how these compounds interact with environmental pollutants could lead to the development of methods to mitigate the impact of industrial waste.
Material Science
This compound is also significant in material science, where it can be used to create fluorescent materials for sensing and bioimaging applications . Its properties could be harnessed to develop new materials with specific optical characteristics.
Analytical Chemistry
In analytical chemistry, 3-Fluoro-4-thiomorpholinoaniline has potential applications in fluorescence detection and spectroscopy . It could be used to develop new methods for the detection and quantification of various substances, enhancing the sensitivity and specificity of analytical techniques.
Biochemistry
The compound’s derivatives show promise in biochemical research , particularly in studying enzyme-substrate interactions and metabolic pathways. This could lead to a better understanding of biological processes at the molecular level.
Pharmacology
Finally, in pharmacology, 3-Fluoro-4-thiomorpholinoaniline is a precursor in the synthesis of compounds with potential antibacterial properties . Research in this area could lead to the development of new drugs to treat a variety of bacterial infections.
Mecanismo De Acción
Target of Action
The primary target of 3-Fluoro-4-thiomorpholinoaniline is the topoisomerase II gyrase A . This enzyme plays a crucial role in DNA replication, transcription, and repair by controlling the topological states of DNA. The compound interacts with this enzyme, thereby affecting its function.
Mode of Action
3-Fluoro-4-thiomorpholinoaniline interacts with its target through molecular docking . It forms hydrogen bonds with the surrounding amino acids at the active site of the enzyme . This interaction disrupts the normal function of the enzyme, leading to changes in DNA topology and affecting the processes of DNA replication, transcription, and repair.
Biochemical Pathways
This interference can disrupt these processes, leading to downstream effects such as inhibition of bacterial growth .
Result of Action
The interaction of 3-Fluoro-4-thiomorpholinoaniline with topoisomerase II gyrase A results in the disruption of DNA processes, leading to the inhibition of bacterial growth . This makes the compound a potential candidate for antimicrobial therapy.
Safety and Hazards
The safety data sheet advises not to breathe dust/fume/gas/mist/vapors/spray. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Wearing protective gloves, protective clothing, eye protection, and face protection is advised. It is also recommended to keep away from heat, sparks, open flames, and hot surfaces .
Direcciones Futuras
The antimicrobial potency of title products was examined by the screening of growth of zone of inhibition against four bacteria and four fungi, and minimum inhibitory concentration (MIC) was also determined . Most of the compounds showed good to potent antimicrobial activity . The whole biological activity results revealed that the sulfonamide derivatives behaved as potent antifungal agents as compared to the carbamate derivatives . This suggests that these compounds could be further explored for their potential as antimicrobial agents.
Propiedades
IUPAC Name |
3-fluoro-4-thiomorpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2S/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGJVQLPRBNUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445377 | |
| Record name | 3-fluoro-4-thiomorpholin-4-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-thiomorpholinoaniline | |
CAS RN |
237432-11-0 | |
| Record name | 3-fluoro-4-thiomorpholin-4-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


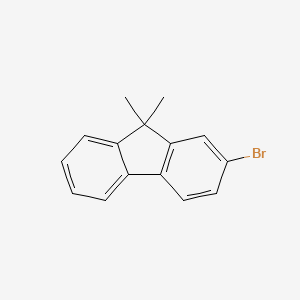
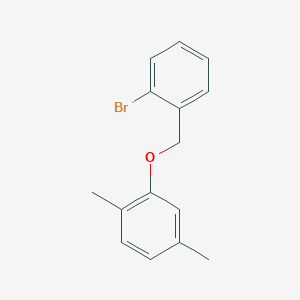

![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B1278467.png)

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1278472.png)

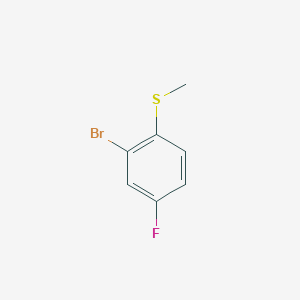
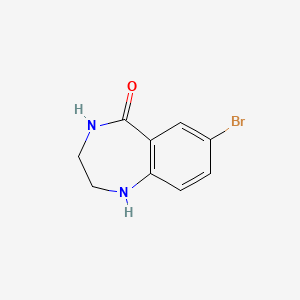
![Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]-](/img/structure/B1278478.png)
